Lipophilicity: Methyl vs. Ethyl Ester XLogP3
Methyl 5-sulfamoylfuran-2-carboxylate exhibits a computed XLogP3 of -0.3, whereas the ethyl ester analog (CAS 87299-64-7) shows an XLogP3 of 0.4 [1][2]. This 0.7 log-unit difference indicates that the methyl ester is more hydrophilic, which can be advantageous for aqueous-phase reactions or when lower membrane permeability is desired to avoid off-target partitioning. ChemSrc reports a LogP of 1.4947 for the methyl ester, while the ethyl ester is reported at 1.8848, corroborating the trend of increasing lipophilicity with alkyl chain extension [3].
| Evidence Dimension | XLogP3 (computed octanol-water partition coefficient) |
|---|---|
| Target Compound Data | XLogP3 = -0.3; LogP = 1.4947 (ChemSrc) |
| Comparator Or Baseline | Ethyl 5-sulfamoylfuran-2-carboxylate (CAS 87299-64-7): XLogP3 = 0.4; LogP = 1.8848 (ChemSrc) |
| Quantified Difference | ΔXLogP3 = 0.7 log units; ΔLogP = 0.3901 log units (ethyl more lipophilic) |
| Conditions | Computed via XLogP3 algorithm (PubChem) and ChemSrc database values |
Why This Matters
A 0.7 log-unit difference in XLogP3 translates to approximately a 5-fold difference in octanol-water partition coefficient, directly impacting extraction efficiency, chromatographic retention, and passive membrane permeability in biological assays.
- [1] PubChem. (2024). Methyl 5-sulfamoylfuran-2-carboxylate (CID 3146896). National Center for Biotechnology Information. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/3146896 View Source
- [2] PubChem. (2024). Ethyl 5-sulfamoylfuran-2-carboxylate. National Center for Biotechnology Information. XLogP3 = 0.4. Retrieved from https://pubchem.ncbi.nlm.nih.gov/ View Source
- [3] YYBYY. (n.d.). Ethyl 5-sulfamoylfuran-2-carboxylate (CAS 87299-64-7). LogP = 1.8848. Retrieved from https://www.yybyy.com/ View Source
